molecular formula C24H25N7O3S B3011999 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1040648-27-8

2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B3011999
CAS No.: 1040648-27-8
M. Wt: 491.57
InChI Key: ZTVKFAIJLRJZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic small molecule characterized by a pyrazolo[4,3-c]pyridine core fused with a piperazine linker and a 4-methylthiazole-2-yl acetamide moiety. The pyrazolo[4,3-c]pyridine scaffold is a bicyclic heteroaromatic system with demonstrated bioactivity in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory applications . The 5-methyl and 2-phenyl substituents on the pyrazolo ring enhance steric bulk and electronic stabilization, while the piperazine group improves solubility and serves as a flexible spacer for target engagement. The thiazole ring, substituted with a methyl group at position 4, contributes to hydrophobic interactions and metabolic stability.

Properties

IUPAC Name

2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3S/c1-16-15-35-24(25-16)26-20(32)14-29-8-10-30(11-9-29)22(33)18-12-28(2)13-19-21(18)27-31(23(19)34)17-6-4-3-5-7-17/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,25,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVKFAIJLRJZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is ELOVL6 , a fatty acid elongase. ELOVL6 is an enzyme involved in the elongation of long-chain fatty acids, playing a crucial role in lipid metabolism.

Biochemical Pathways

By inhibiting ELOVL6, the compound affects the elongation of fatty acids. This can lead to changes in lipid metabolism, as ELOVL6 is responsible for the elongation of long-chain fatty acids.

Result of Action

The inhibition of ELOVL6 by the compound leads to a reduction in the elongation index of fatty acids of hepatocytes. This can have significant effects on cellular lipid profiles and potentially influence various cellular processes and signaling pathways.

Biological Activity

The compound 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazolo[4,3-c]pyridine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6O3C_{23}H_{28}N_{6}O_{3}, with a molecular weight of approximately 436.516 g/mol. The compound features a piperazine ring and an acetamide functional group, which are crucial for its biological interactions.

1. Anticancer Properties

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit promising anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. Studies suggest that the incorporation of specific substituents can enhance these effects by improving binding affinity to target proteins involved in cancer progression .

2. Antimicrobial Activity

The compound is also associated with antimicrobial properties. Pyrazole derivatives have been documented to possess antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell walls or inhibition of essential enzymes .

3. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]pyridine derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses .

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors such as 5-methylpyrazole and various carbonyl compounds. The reaction conditions can significantly influence the yield and purity of the final product.

Case Study 1: Anticancer Activity

A recent study investigated the cytotoxic effects of pyrazolo[4,3-c]pyridine derivatives on the HeLa cell line. The results demonstrated that modifications at the 7-position significantly enhanced cytotoxicity compared to unmodified compounds. The study concluded that these derivatives could serve as lead compounds for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that certain structural modifications led to increased potency against these pathogens, suggesting a viable pathway for developing new antibiotics .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridineContains furan instead of piperazineAntitumor properties
5-Methylpyrazolo[4,3-c]pyridine derivativesLacks acetamide functionalityEnzyme inhibition
1H-Pyrazolo[3,4-b]quinolinesSimilar heterocyclic structureAntimicrobial activity

Comparison with Similar Compounds

Key Structural Features of Target Compound:

  • Core : Pyrazolo[4,3-c]pyridine with 5-methyl and 2-phenyl substituents.
  • Linker : Piperazine-1-carbonyl group.
  • Terminal Group : N-(4-methylthiazol-2-yl)acetamide.

Comparative Analysis with Analogues:

Compound ID/Name Core Structure Substituents/Linker Key Functional Groups
Target Compound Pyrazolo[4,3-c]pyridine 5-methyl, 2-phenyl; piperazine linker; 4-methylthiazole-2-yl acetamide Amide, thiazole, piperazine, ketone
5-benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923226-49-7) Pyrazolo[4,3-c]pyridine 5-benzyl, 2-phenyl; cycloheptyl carboxamide (no piperazine or thiazole) Carboxamide, benzyl
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1) Thiazole Pivalamide terminal group; 2,6-difluorobenzylamino side chain Pivalamide, difluorobenzyl
5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Pyrazole Isoxazole and nitrophenyl substituents; carbothioamide terminal group Carbothioamide, isoxazole, nitro group

(a) Core Modifications:

  • Pyrazolo[4,3-c]pyridine vs.
  • Substituent Effects : The 5-methyl and 2-phenyl groups in the target compound increase steric hindrance, which may reduce off-target interactions compared to unsubstituted analogues .

(b) Linker and Terminal Group Variations:

  • Piperazine Linker : The piperazine moiety improves solubility and conformational flexibility, facilitating interactions with polar residues in target proteins. This contrasts with rigid linkers like cycloheptyl carboxamide (CAS 923226-49-7), which may limit binding adaptability .
  • Thiazole vs. Pivalamide Terminal Groups : The 4-methylthiazole-2-yl group in the target compound enhances metabolic stability compared to pivalamide derivatives (e.g., CAS 923121-43-1), which are prone to enzymatic hydrolysis .

Spectroscopic and Computational Comparisons

NMR Profiling:

As demonstrated in , NMR chemical shift analysis can pinpoint substituent-induced changes in electronic environments. For example:

  • The target compound’s 4-methylthiazole group would exhibit distinct proton shifts in regions analogous to "Region A" (positions 39–44) in ’s study, differentiating it from compounds with alternative terminal groups (e.g., carboxamides) .
  • Piperazine-linked compounds may show reduced deshielding in "Region B" (positions 29–36) compared to rigid linkers, as observed in CAS 923226-49-7 .

Molecular Docking Trends:

While explicit docking data are absent in the evidence, structural analogues from suggest that electron-withdrawing groups (e.g., nitro in isoxazole derivatives) improve target affinity but reduce solubility. The target compound’s balanced substituents (methyl, phenyl, thiazole) likely optimize both parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.